molecular formula C7H11IN2 B8093675 1,4,6-Trimethylpyrimidinium iodide

1,4,6-Trimethylpyrimidinium iodide

Cat. No. B8093675
M. Wt: 250.08 g/mol
InChI Key: USNQLBUPBUJLSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6-Trimethylpyrimidinium iodide is a useful research compound. Its molecular formula is C7H11IN2 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,6-Trimethylpyrimidinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,6-Trimethylpyrimidinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Rearrangements and Reactions :

    • 1,4,6-Trimethylpyrimidinium iodide can rearrange into 4,6-dimethyl-2-methylaminonicotinic acid nitrile, a process observed during 1H NMR spectra recording in specific solutions, indicating potential applications in organic synthesis and structural analysis (Danagulyan, Sahakyan, & Tadevosyan, 2004).
    • Another study found that 1-alkyl-2-(carbamoylmethyl)pyrimidinium iodides rearrange into substituted 2-alkylaminonicotinamides, suggesting applications in the synthesis of complex organic molecules (Danagulyan & Sahakyan, 2004).
  • Nucleophilic Substitution and Ring Transformations :

    • The compound undergoes nucleophilic substitution and ring transformations when reacted with hydrazides, forming pyrazolo[1,5-a]pyrimidine derivatives. This points to its utility in the generation of novel heterocyclic compounds (Danagulyan et al., 2006).
    • Research also shows that on treatment with liquid ammonia, 1,4,6-trimethylpyrimidinium iodide demethylates, producing different methylpyrimidines. This suggests its role in detailed chemical studies and synthesis (Oostveen, Plas, & Jongejan, 2010).
  • Corrosion Inhibition :

    • It's been observed that derivatives of 1,4,6-trimethylpyrimidinium iodide, like TODPCN, inhibit mild steel corrosion in acidic environments. This indicates potential applications in corrosion inhibition and protective coatings (Mourya, Singh, Rastogi, & Singh, 2016).
  • Analytical Applications :

    • Modified carbon nanotubes with 1,4,6-trimethylpyrimidinium iodide derivatives have been used to develop iodide selective electrodes. This suggests applications in analytical chemistry for ion detection and environmental monitoring (Ghaedi et al., 2015).

properties

IUPAC Name

1,4,6-trimethylpyrimidin-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.HI/c1-6-4-7(2)9(3)5-8-6;/h4-5H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNQLBUPBUJLSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C=N1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.